9,10-Bis(3,5-dihydroxyphenyl)anthracene 9,10-Bis(3,5-dihydroxyphenyl)anthracene
Brand Name: Vulcanchem
CAS No.: 153715-08-3
VCID: VC21092798
InChI: InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H
SMILES: C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O
Molecular Formula: C26H18O4
Molecular Weight: 394.4 g/mol

9,10-Bis(3,5-dihydroxyphenyl)anthracene

CAS No.: 153715-08-3

Cat. No.: VC21092798

Molecular Formula: C26H18O4

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

9,10-Bis(3,5-dihydroxyphenyl)anthracene - 153715-08-3

Specification

CAS No. 153715-08-3
Molecular Formula C26H18O4
Molecular Weight 394.4 g/mol
IUPAC Name 5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol
Standard InChI InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H
Standard InChI Key BTBBWVMITMIXSY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O
Appearance Powder

Introduction

Chemical Identity and Structure

9,10-Bis(3,5-dihydroxyphenyl)anthracene consists of an anthracene scaffold substituted with two 3,5-dihydroxyphenyl groups at positions 9 and 10. The compound contains four hydroxyl groups that serve as hydrogen bond donors, making it particularly valuable for supramolecular assemblies and crystal engineering applications.

Chemical Identifiers

The compound can be identified through various standard chemical identifiers as outlined in the table below:

Identifier TypeValue
CAS Number153715-08-3
Molecular FormulaC26H18O4
Molecular Weight394.4 g/mol
InChIInChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H
InChIKeyBTBBWVMITMIXSY-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O
PubChem CID11047500

The compound has several synonyms that appear in scientific literature and commercial catalogs:

  • 5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol

  • 5,5'-(Anthracene-9,10-diyl)bis(benzene-1,3-diol)

Structural Features

The molecular structure of 9,10-Bis(3,5-dihydroxyphenyl)anthracene consists of a central anthracene unit with two 3,5-dihydroxyphenyl groups attached at the 9 and 10 positions. The structure can be described as follows:

  • A central anthracene moiety (three fused benzene rings in a linear arrangement)

  • Two 3,5-dihydroxyphenyl substituents positioned at the 9 and 10 positions of the anthracene core

  • Four hydroxyl groups (-OH) located at the meta positions (3 and 5) of each phenyl ring

This structural arrangement creates a molecule with significant potential for hydrogen bonding through its four hydroxyl groups, making it valuable for supramolecular chemistry applications.

Physical Properties

9,10-Bis(3,5-dihydroxyphenyl)anthracene possesses distinct physical properties that influence its behavior in various applications and synthetic processes. Understanding these properties is essential for researchers working with this compound.

General Physical Characteristics

The compound appears as a white to almost white crystalline powder in its pure form. Commercial preparations typically specify a minimum purity of 96.0% as determined by HPLC analysis .

Thermal and Physical Constants

The following table summarizes key physical properties of 9,10-Bis(3,5-dihydroxyphenyl)anthracene:

PropertyValue
Physical StateWhite to almost white powder or crystals
Density1.399 g/cm³
Boiling Point634.872°C at 760 mmHg
Flash Point290.59°C
Molecular Weight394.4 g/mol
Purity (Commercial)≥96.0% (HPLC)

These high thermal constants, particularly the elevated boiling and flash points, indicate significant thermal stability, which may be advantageous for certain applications requiring thermal resistance .

Synthesis and Preparation

The synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene has been documented in scientific literature, particularly in contexts related to crystal engineering and supramolecular chemistry.

Crystal Engineering Applications

For crystal engineering studies, 9,10-Bis(3,5-dihydroxyphenyl)anthracene can be reacted with various bipyridine bases in ethanolic solution at room temperature. This process typically involves:

  • Combining 9,10-Bis(3,5-dihydroxyphenyl)anthracene (1 mmol) with bipyridines (2 mmol) in ethanol

  • Allowing slow evaporation of the solvent

  • Collecting the resultant crystals after approximately one week

These reactions produce various molecular complexes with different stoichiometries depending on the specific bipyridine base employed, such as:

  • (BDHA)·(bipy)₂

  • (BDHA)·(bipy-eta)₂

  • (BDHA)₀.₅·(dipy-pra)·CH₃CH₂OH

  • (BDHA)₀.₅·(dipy-sul)·H₂O

  • (BDHA)₀.₅·(dipy-dis)·CH₃CH₂OH

This synthetic versatility highlights the compound's utility in creating diverse supramolecular structures through hydrogen bonding interactions.

Crystal Engineering and Supramolecular Applications

The presence of four hydroxyl groups in 9,10-Bis(3,5-dihydroxyphenyl)anthracene makes it particularly valuable for crystal engineering applications. These hydroxyl groups can participate in hydrogen bonding interactions, allowing the compound to form complex supramolecular structures.

Cocrystal Formation

Research has demonstrated that 9,10-Bis(3,5-dihydroxyphenyl)anthracene can form cocrystals with various bipyridine bases through acid-base interactions. The hydroxyl groups on the 9,10-Bis(3,5-dihydroxyphenyl)anthracene molecule act as hydrogen bond donors, while the nitrogen atoms in the bipyridine bases serve as hydrogen bond acceptors.

Specifically, 9,10-Bis(3,5-dihydroxyphenyl)anthracene has been shown to form cocrystals with:

  • 4,4'-Bipyridyl (bipy)

  • 1,2-Bis(4-pyridyl)ethane (bipy-eta)

  • 1,2-Di(4-pyridyl)ethylene (dipy-ete)

  • 1,3-Di(4-pyridyl)propane (dipy-pra)

  • 4,4'-Dipyridyl sulfide (dipy-sul)

  • 4,4'-Dipyridyl disulfide (dipy-dis)

Novel Topologies in Crystal Structures

The crystal structures formed by 9,10-Bis(3,5-dihydroxyphenyl)anthracene with various bipyridine bases reveal novel topologies that are of interest in the field of crystal engineering. These structures provide insights into the formation of polymeric hydrogen-bonded networks and can inform the design of new materials with specific structural properties.

The diversity of cocrystals obtained with different bipyridine bases demonstrates the versatility of 9,10-Bis(3,5-dihydroxyphenyl)anthracene as a building block in crystal engineering. The ability to form different crystal structures by varying the bipyridine partner highlights the compound's potential for creating materials with tunable properties .

ParameterSpecification
AppearanceWhite to almost white powder or crystals
Purity≥96.0% (by HPLC)
Available QuantitiesTypically 100 mg and 1 g packages

These commercial preparations cater primarily to research applications, particularly in the fields of crystal engineering, supramolecular chemistry, and materials science .

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